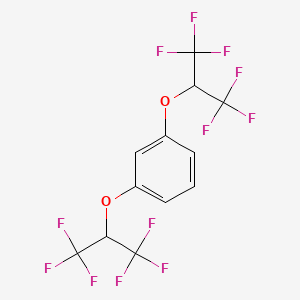
1,x-Bis(2H-perfluoroisopropoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,x-Bis(2H-perfluoroisopropoxy)benzene is a chemical compound known for its unique structure and properties. It is also referred to by its chemical name, 1,1,1,3,3,3-hexafluoro-2-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]propan-2-ol . This compound is characterized by the presence of perfluoroisopropoxy groups attached to a benzene ring, which imparts distinct chemical and physical properties.
Preparation Methods
The synthesis of 1,x-Bis(2H-perfluoroisopropoxy)benzene involves several steps, typically starting with the preparation of the perfluoroisopropoxy intermediates. These intermediates are then reacted with a benzene derivative under specific conditions to form the final product. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and controlled atmospheres to ensure the desired product yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors, which allow for better control over reaction parameters and scalability. These methods are designed to optimize the yield and minimize the production of by-products.
Chemical Reactions Analysis
1,x-Bis(2H-perfluoroisopropoxy)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or hydrocarbons.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1,x-Bis(2H-perfluoroisopropoxy)benzene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in the development of fluorinated pharmaceuticals and imaging agents.
Medicine: It is explored for its potential use in drug delivery systems and as a component of diagnostic tools.
Mechanism of Action
The mechanism of action of 1,x-Bis(2H-perfluoroisopropoxy)benzene involves its interaction with specific molecular targets and pathways. The perfluoroisopropoxy groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug delivery, where the compound can facilitate the transport of therapeutic agents across cell membranes .
Comparison with Similar Compounds
1,x-Bis(2H-perfluoroisopropoxy)benzene can be compared with other similar compounds, such as:
Perfluoroalkylbenzenes: These compounds share the perfluoroalkyl groups but differ in the specific functional groups attached to the benzene ring.
Fluorinated ethers: These compounds have similar ether linkages but may vary in the length and branching of the perfluoroalkyl chains.
Fluorinated alcohols: These compounds contain hydroxyl groups and perfluoroalkyl chains, similar to this compound, but differ in their overall structure and reactivity.
The uniqueness of this compound lies in its specific combination of perfluoroisopropoxy groups and benzene ring, which imparts distinct chemical and physical properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C12H6F12O2 |
|---|---|
Molecular Weight |
410.15 g/mol |
IUPAC Name |
1,3-bis(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzene |
InChI |
InChI=1S/C12H6F12O2/c13-9(14,15)7(10(16,17)18)25-5-2-1-3-6(4-5)26-8(11(19,20)21)12(22,23)24/h1-4,7-8H |
InChI Key |
UHARMWKZVXCQBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















